![molecular formula C16H12F3N3O2S B2614716 N-(2-chlorobenzyl)-2-ethoxy-5-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide CAS No. 946358-15-2](/img/structure/B2614716.png)
N-(2-chlorobenzyl)-2-ethoxy-5-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide
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Description
N-(2-chlorobenzyl)-2-ethoxy-5-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide, also known as CBT-1, is a small molecule drug that has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In
Scientific Research Applications
Anticancer Potential
The thiazolo[3,2-a]pyrimidine scaffold, especially its 2-substituted derivatives, serves as a promising scaffold for designing new anticancer drugs . Researchers have demonstrated high antitumor activity associated with these compounds. Their structural similarity to purine allows for effective binding to biological targets, making them attractive candidates for cancer therapy.
Other Applications
Beyond the mentioned fields, researchers can investigate additional applications, such as enzyme inhibition, receptor binding, or even fluorescent labeling.
properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2S/c1-8-7-25-15-20-9(2)12(14(24)22(8)15)21-13(23)10-5-3-4-6-11(10)16(17,18)19/h3-7H,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCJZBAVUCCIAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC=CC=C3C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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